molecular formula C10H8KNO6S2 B1592698 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt CAS No. 842-15-9

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

Cat. No.: B1592698
CAS No.: 842-15-9
M. Wt: 341.4 g/mol
InChI Key: GOPRYBNRWIBTIH-UHFFFAOYSA-M
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Description

Properties

CAS No.

842-15-9

Molecular Formula

C10H8KNO6S2

Molecular Weight

341.4 g/mol

IUPAC Name

potassium;6-amino-4-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO6S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1

InChI Key

GOPRYBNRWIBTIH-UHFFFAOYSA-M

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.[K+]

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.[K+]

Other CAS No.

842-15-9

Pictograms

Irritant

Related CAS

86-65-7 (Parent)

Origin of Product

United States

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt (CAS Number: 303137-06-6), is a sulfonic acid derivative known for its diverse biological activities. This compound is utilized in various biochemical applications, particularly in fluorescence assays and as a reagent in enzyme studies. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C10H9KNO6S2
  • Appearance : Beige powder
  • Solubility : Soluble in water
  • Fluorescence : Exhibits fluorescence with excitation at 310 nm and emission at 450 nm in a phosphate buffer at pH 7.0 .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it affects cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Cell Signaling Modulation : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.

Biological Activity Overview

The biological activities of this compound can be categorized based on its effects on different cell types and processes:

Activity Type Description
Antitumor Activity Exhibits potential in inhibiting tumor growth in animal models at lower doses.
Toxicity Profile Minimal toxicity observed at therapeutic doses; however, higher concentrations may lead to gastrointestinal irritation .
Cellular Effects Influences gene expression and cellular metabolism through enzyme interactions.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with CDKs showed that the compound effectively inhibited these enzymes, leading to halted cell cycle progression in cultured cancer cells. This suggests its potential application in cancer therapeutics.

Case Study 2: Fluorescence Applications

In a biochemical assay designed to measure enzyme activity, the compound was used as a fluorescent probe. Its fluorescence properties allowed for sensitive detection of enzymatic reactions, demonstrating its utility in biochemical research .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Stability and Degradation : The compound remains stable under standard laboratory conditions but may degrade over extended periods. This stability is crucial for its application in long-term experiments.
  • Dose-Dependent Effects : In animal studies, effects varied significantly with dosage; lower doses showed minimal toxicity while effectively inhibiting tumor growth .
  • Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, indicating its involvement in metabolic processes that could affect drug metabolism and efficacy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₉NO₆S₂K
  • Molecular Weight : 341.39 g/mol
  • CAS Number : 842-15-9

The compound features a naphthalene backbone with two sulfonic acid groups and an amino group, which contribute to its reactivity and solubility in water.

Chemistry

Reagent in Organic Synthesis

  • 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt is utilized as a reagent in various organic synthesis reactions. It serves as a fluorescent probe for detecting specific functional groups in chemical compounds .

Fluorescent Properties

  • The compound exhibits fluorescence properties, making it suitable for applications in fluorescence spectroscopy and microscopy. This is particularly useful for studying interactions between biomolecules .

Biology

Biochemical Assays

  • In biochemical research, this compound is employed in assays to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins enhances the sensitivity of detection methods .

Cellular Studies

  • The compound has been investigated for its effects on cellular signaling pathways, particularly those related to inflammation and cancer proliferation. It shows potential for modulating the activity of specific enzymes involved in these pathways .

Medicine

Therapeutic Potential

  • Research has indicated that 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt may possess anti-inflammatory and anticancer properties. Studies are ongoing to evaluate its efficacy as a therapeutic agent .

Drug Formulation

  • The compound is also explored for use in drug formulations due to its solubility and stability under physiological conditions. Its role as a stabilizer in pharmaceutical preparations enhances the bioavailability of active ingredients .

Industry

Dyes and Pigments

  • In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical structure allows for the formation of vibrant colors used in textiles and plastics .

Water Treatment

  • The compound has applications in environmental remediation, particularly in water treatment processes where it aids in the removal of contaminants through adsorption mechanisms .

Case Studies

Study TitleFocusFindings
Fluorescent Labeling of OligosaccharidesBiochemistryDemonstrated that 7-amino-1,3-naphthalenedisulfonic acid can be used effectively for labeling oligosaccharides for analytical purposes .
Enzyme Activity AssayEnzymologyShowed enhanced sensitivity in measuring glycosyltransferase activity using this compound as a substrate .
Anticancer Activity EvaluationPharmacologyPreliminary results indicated potential anticancer effects on specific cancer cell lines, warranting further investigation into its therapeutic applications.

Comparison with Similar Compounds

Chemical Identifier :

  • CAS No.: 842-15-9
  • Molecular Formula: C₁₀H₉KNO₆S₂
  • Synonyms: Amino G Acid Monopotassium Salt, Potassium Hydrogen 7-Amino-1,3-naphthalenedisulfonate
  • Molecular Weight : 342.401 g/mol (anhydrous); 343.41 g/mol (hydrated)

Properties :

  • Physical Form : White to orange-green crystalline powder
  • Purity : ≥98.0% (HPLC) in commercial grades
  • Applications : Fluorescent labeling of carbohydrates , dye intermediates , and R&D uses .

Comparison with Structurally Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • CAS No.: 842-18-2
  • Molecular Formula : C₁₀H₆K₂O₇S₂
  • Key Differences: Functional Group: Hydroxyl (-OH) at position 7 instead of amino (-NH₂) . Counterion: Dipotassium (K₂) vs. monopotassium (K) . Safety: No specific hazards listed in SDS .

7-Amino-1,3-Naphthalenedisulfonic Acid Monosodium Salt

  • CAS No.: 842-16-0
  • Molecular Formula : C₁₀H₈NNaO₆S₂
  • Key Differences :
    • Counterion : Sodium (Na) vs. potassium (K) .
    • Molecular Weight : 327.298 g/mol (lower due to Na’s lighter atomic weight) .
    • Applications : Dye intermediate (e.g., Pyranine Conc synthesis) .

Monopotassium 2-Naphthol-6,8-Disulfonate (G Salt)

  • CAS No.: 13846-08-7
  • Molecular Formula : C₁₀H₆K₂O₇S₂
  • Key Differences: Functional Group: Hydroxyl (-OH) at position 7 vs. amino (-NH₂) . Applications: Used in dye manufacturing .

Structural and Functional Comparison Table

Compound CAS No. Functional Group Counterion Molecular Weight (g/mol) Key Applications
7-Amino-, Monopotassium Salt 842-15-9 -NH₂ K 342.401 Fluorescent labeling
Dipotassium 7-Hydroxy Derivative 842-18-2 -OH K₂ 356.39 R&D
Monosodium 7-Amino Derivative 842-16-0 -NH₂ Na 327.298 Dye intermediates
G Salt (Hydroxy Derivative) 13846-08-7 -OH K 356.39 Dye manufacturing

Key Research Findings

Regulatory Considerations

    Preparation Methods

    Sulfonation

    • Starting Material: 1,3-naphthalenediol
    • Reagents: Concentrated sulfuric acid (H₂SO₄)
    • Reaction: Introduction of sulfonic acid groups (-SO₃H) onto the naphthalene ring by electrophilic aromatic substitution.
    • Conditions: Controlled temperature to avoid over-sulfonation or decomposition.
    • Outcome: Formation of 1,3-naphthalenedisulfonic acid derivatives.

    Nitration

    • Reagents: Mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
    • Reaction: Electrophilic substitution introducing a nitro group (-NO₂) at the 7-position of the sulfonated naphthalene.
    • Conditions: Typically low temperature to moderate to control regioselectivity.
    • Outcome: 7-nitro-1,3-naphthalenedisulfonic acid intermediate.

    Reduction

    • Reagents: Reducing agents such as iron (Fe) powder in hydrochloric acid (HCl) or sodium borohydride (NaBH₄).
    • Reaction: Conversion of the nitro group (-NO₂) to an amino group (-NH₂).
    • Conditions: Acidic medium with controlled temperature.
    • Outcome: Formation of 7-amino-1,3-naphthalenedisulfonic acid.

    Salt Formation

    • The free acid form is converted to the monopotassium salt by neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
    • This salt form improves solubility and handling properties.

    Industrial Production Method

    In industrial settings, a slightly different approach is used for efficiency and scalability:

    • Starting Material: Disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid.
    • Reagents: Excess aqueous ammonia and ammonium bisulfite.
    • Conditions: Heated at 185°C for approximately 18 hours.
    • Process: Amination occurs under these conditions, followed by basification to neutralize the reaction mixture.
    • Post-treatment: Heating to remove excess ammonia, neutralization, and evaporation to remove residual sulfite impurities.
    • Outcome: High-purity 7-amino-1,3-naphthalenedisulfonic acid salts suitable for commercial use.

    Reaction Types and Reagents Summary

    Reaction Type Reagents/Conditions Purpose/Outcome
    Sulfonation Concentrated H₂SO₄ Introduce sulfonic acid groups
    Nitration HNO₃ + H₂SO₄ mixture Introduce nitro group at 7-position
    Reduction Fe/HCl or NaBH₄ Convert nitro to amino group
    Salt Formation KOH or K₂CO₃ Form monopotassium salt
    Industrial Amination NH₃ + ammonium bisulfite, 185°C, 18h Amination of disulfonic acid salt

    Purification and Characterization Notes

    • The compound is sparingly soluble in cold water but dissolves better in hot water.
    • Purification often involves recrystallization from hot aqueous solutions.
    • For high-purity applications, ion-exchange chromatography or preparative HPLC can be employed to remove isomeric impurities such as 1-naphthylamine-8-sulfonic acid.
    • The monopotassium salt form enhances solubility and stability, facilitating downstream applications.

    Physicochemical Properties (Summary Table)

    Property Value/Description
    Molecular Formula C₁₀H₉NO₆S₂ (free acid)
    Molecular Weight 303.31 g/mol (free acid)
    Monopotassium Salt MW Approx. 379.5 g/mol
    Melting Point >300°C (decomposes)
    Solubility Sparingly soluble in cold water; better in hot water
    Stability Degrades under strong alkaline conditions

    Research Findings and Applications Related to Preparation

    • The sulfonation-nitration-reduction route remains the most studied and widely applied synthetic pathway.
    • Industrial methods emphasize the use of sulfonated naphthalene salts and high-temperature amination to improve yield and reduce impurities.
    • The amino group introduced at the 7-position enables further functionalization, such as diazotization and azo dye synthesis.
    • The monopotassium salt form is preferred in fluorescence labeling and analytical chemistry due to its solubility and stability.

    Q & A

    Q. What are the recommended methods for synthesizing 1,3-naphthalenedisulfonic acid, 7-amino-, monopotassium salt with high purity?

    The synthesis typically involves sequential sulfonation and amination of naphthalene derivatives. A common approach includes:

    • Sulfonation : Treating naphthalene with concentrated sulfuric acid under controlled temperature (e.g., 150–160°C) to introduce sulfonic acid groups at the 1,3-positions .
    • Amination : Introducing the amino group at the 7-position via nitration followed by reduction (e.g., using Fe/HCl) .
    • Purification : Recrystallization from aqueous ethanol or methanol to achieve >98% purity, as confirmed by HPLC .

    Q. What analytical techniques are suitable for characterizing the compound’s purity and structural integrity?

    • HPLC : Employ reverse-phase chromatography with UV detection (λ ≈ 254 nm) to assess purity (>98%) .
    • NMR Spectroscopy : Use ¹H and ¹³C NMR in D₂O to confirm the positions of sulfonic acid and amino groups (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
    • UV-Vis Spectroscopy : Monitor absorbance peaks in aqueous solutions (e.g., λ_max ≈ 290 nm for the amino-naphthalene backbone) .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    • Corrosion Prevention : Use PPE (gloves, goggles) due to skin corrosion risks (H314 hazard) .
    • Storage : Maintain in sealed containers at 2–8°C to prevent hydrolysis of sulfonic acid groups .
    • Waste Disposal : Neutralize acidic residues before disposal in accordance with local regulations .

    Advanced Research Questions

    Q. How can researchers optimize the compound’s application in carbohydrate fluorescent labeling, particularly addressing pH sensitivity?

    • Buffer Optimization : Use phosphate buffers (pH 7–8) to stabilize the amino group’s reactivity while minimizing fluorescence quenching .
    • Derivatization : Couple the compound with carbohydrates via reductive amination, using NaBH₃CN as a stabilizing agent .
    • Validation : Confirm labeling efficiency via fluorescence microscopy or capillary electrophoresis .

    Q. How can contradictions in adsorption efficiency data be resolved when studying derivatives in environmental applications?

    • Isotherm Modeling : Apply Langmuir and Freundlich models to differentiate between monolayer and multilayer adsorption mechanisms .
    • Parameter Variation : Systematically test pH (3–9), ionic strength, and temperature (25–45°C) to identify optimal adsorption conditions .
    • Surface Characterization : Use BET analysis to correlate adsorption capacity with mesoporous material properties (e.g., CMK-3 carbon) .

    Q. What strategies mitigate sulfonic acid group hydrolysis during long-term storage?

    • Lyophilization : Convert the compound to a stable lyophilized powder to reduce moisture-mediated degradation .
    • Desiccant Use : Store with silica gel in airtight containers to maintain anhydrous conditions .
    • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to predict shelf life under varying storage conditions .

    Q. How does the compound’s electronic structure influence its reactivity in azo dye synthesis?

    • Electrophilic Substitution : The electron-withdrawing sulfonic acid groups direct electrophiles (e.g., diazonium salts) to the 7-amino position, enabling selective azo coupling .
    • Solubility Effects : The hydrophilic sulfonate groups enhance aqueous solubility, facilitating reactions in polar solvents .
    • Spectroscopic Monitoring : Track reaction progress via UV-Vis shifts (e.g., λ_max ≈ 500 nm post-azo bond formation) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
    Reactant of Route 2
    1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt

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